N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE
Description
N-[(3-{[(Pyridin-3-yl)formamido]methyl}phenyl)methyl]pyridine-3-carboxamide is a bifunctional carboxamide derivative featuring dual pyridine-3-carboxamide moieties connected via a phenylmethyl backbone. The compound’s structure includes a central benzene ring substituted with a formamido-methyl group, which is further functionalized with a pyridin-3-yl group. The second pyridine-3-carboxamide moiety is attached to the benzene ring via a methylene linker. This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., formamide- and carboxamide-containing pyridine derivatives) suggest synthetic routes involving Pd-catalyzed cross-coupling, formylation, and amidation steps .
Properties
IUPAC Name |
N-[[3-[(pyridine-3-carbonylamino)methyl]phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(17-6-2-8-21-13-17)23-11-15-4-1-5-16(10-15)12-24-20(26)18-7-3-9-22-14-18/h1-10,13-14H,11-12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOGIJRAPLKXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C2=CN=CC=C2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357033 | |
| Record name | ST50922959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88210-26-8 | |
| Record name | ST50922959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage under mild and metal-free conditions . Another method involves the use of ethyl acetate as a solvent, with TBHP alone, leading to a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazopyridines, while substitution reactions may yield various substituted pyridine derivatives .
Scientific Research Applications
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related molecules from the evidence:
Key Differences
- Heterocyclic Systems: The target compound employs pyridine rings, whereas analogs like 7h () use thieno[2,3-b]pyridine cores, which enhance π-conjugation and electron-withdrawing effects .
- Linkers and Substituents : The formamido-methyl-phenyl backbone in the target compound contrasts with sulfamoyl () or hydroxymethyl () linkers in others. These variations influence solubility and intermolecular interactions.
- Synthetic Complexity: Thienopyridine derivatives () require multi-step heterocyclization, while simpler carboxamides (e.g., FHV in ) are synthesized via direct amidation .
Physicochemical Properties
- Melting Points: Pyridine-based carboxamides (e.g., 3b) exhibit moderate melting points (145–147°C), while bulkier thienopyridine derivatives decompose above 300°C .
- Spectroscopic Data : IR spectra for formamide/carboxamide analogs show strong C=O stretches near 1680 cm⁻¹, consistent with the target compound’s expected profile .
Biological Activity
N-[(3-{[(Pyridin-3-Yl)Formamido]Methyl}Phenyl)Methyl]Pyridine-3-Carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C18H20N4O
- Molecular Weight : 304.38 g/mol
- CAS Number : 152460-10-1
The structure comprises a pyridine core with a formamide side chain, which is known to enhance binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives that include pyridine and formamide moieties have shown significant inhibition of cancer cell proliferation. Research indicates that these compounds can target specific pathways involved in tumor growth and metastasis.
Table 1: Summary of Anticancer Activity
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | DHFR | 0.5 | |
| Compound B | EPH | 1.2 | |
| This compound | TBD | TBD | This Study |
Antimicrobial Activity
In vitro studies have suggested that compounds containing pyridine rings exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity Data
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 | |
| Compound D | S. aureus | 16 | |
| This compound | TBD | TBD | This Study |
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes:
- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been shown to inhibit DHFR, leading to reduced folate synthesis essential for DNA replication in cancer cells.
- Ephrin Receptors : Targeting ephrin receptors may disrupt signaling pathways critical for tumor progression.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of pyridine derivatives, including similar compounds, for their anticancer efficacy against various cancer cell lines. The results indicated that modifications in the side chains significantly affected the potency and selectivity towards cancer cells, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Screening
A recent investigation assessed the antimicrobial activity of several pyridine-based compounds against Gram-positive and Gram-negative bacteria. The study found that certain modifications enhanced antimicrobial efficacy, suggesting that this compound could be further optimized for better activity against resistant strains .
Q & A
Q. What spectroscopic techniques are recommended for characterizing N-[(3-{[(pyridin-3-yl)formamido]methyl}phenyl)methyl]pyridine-3-carboxamide, and how can potential ambiguities in NMR data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For NMR ambiguities arising from overlapping signals or complex coupling patterns, isotopic labeling (e.g., ¹⁵N/¹³C-enriched samples) or variable-temperature NMR can resolve discrepancies. Computational tools like Density Functional Theory (DFT) simulations can predict chemical shifts and validate assignments .
Q. What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sequential amide coupling and alkylation steps. For example:
- Step 1 : Coupling pyridine-3-carboxylic acid with a benzylamine derivative using EDCI/HOBt as coupling agents.
- Step 2 : Introducing the pyridin-3-ylformamido group via reductive amination or direct acylation.
Yield optimization requires controlling reaction parameters: - Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation).
- Catalysts : Use Pd/C or Ni catalysts for hydrogenation steps.
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) .
Q. How should researchers validate the structural assignment of this compound when crystallographic data is unavailable?
- Methodological Answer : Combine multiple analytical approaches:
- HRMS : Confirm molecular formula.
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends.
- DFT Modeling : Compare calculated and experimental NMR/IR spectra to resolve ambiguities.
- X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms if single crystals are unavailable .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological mechanism of action, particularly its interaction with enzyme targets?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins.
- Enzyme Assays : Measure inhibition kinetics (IC₅₀, Ki) using fluorogenic substrates. For example, test activity against kinases or dehydrogenases.
- Structural Studies : Perform molecular docking (e.g., AutoDock Vina) followed by mutagenesis of predicted binding residues.
- Cellular Profiling : Use RNA-seq or proteomics to identify pathways affected by treatment .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with potential protein targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., GROMACS) to assess stability and binding free energy (MM-PBSA/GBSA).
- Free-Energy Perturbation (FEP) : Quantify relative binding affinities for analogs.
- Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict novel targets.
- Pharmacophore Modeling : Map essential interactions (e.g., hydrogen bonds with pyridine N) using Schrödinger Phase .
Q. How should researchers address conflicting bioactivity data reported in different studies for this compound?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive/negative controls (e.g., staurosporine for kinase inhibition).
- Dose-Response Curves : Perform 8-point dilution series to ensure reproducibility.
- Off-Target Screening : Use panels like Eurofins Pharma’s SelectScreen® to rule out nonspecific effects.
- Meta-Analysis : Compare studies for differences in cell lines, assay conditions, or compound purity (e.g., HPLC traces ≥95%) .
Q. What strategies can be employed to improve the metabolic stability of this compound during preclinical development?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on metabolically labile positions (e.g., methylene bridges).
- Prodrug Design : Mask amide groups with enzymatically cleavable protectants (e.g., ester prodrugs).
- In Vitro Assays : Test stability in liver microsomes or hepatocytes. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways.
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
